Methyl 5-bromo-2-fluoroisonicotinate
Overview
Description
Methyl 5-bromo-2-fluoroisonicotinate is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and fluorine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoroisonicotinate can be synthesized through the esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid. The process involves the following steps :
Starting Material: 5-bromo-2-fluoropyridine-4-carboxylic acid.
Reagents: Triphenylphosphine (Ph3P), methanol (MeOH), and di-isopropyl azodicarboxylate (DIAD).
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature. The mixture is stirred for 30 minutes.
The reaction yields this compound as a white solid with an 88% yield after purification by silica gel column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.
Scientific Research Applications
Methyl 5-bromo-2-fluoroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used to study biological pathways and interactions by incorporating it into bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluoroisonicotinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-bromo-2-fluoroisonicotinate is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This dual substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Biological Activity
Methyl 5-bromo-2-fluoroisonicotinate (CAS No. 885588-14-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₅BrFNO₂
- Molecular Weight : 220.03 g/mol
- Physical State : Solid, typically appearing as a white to pale yellow crystalline powder.
- Purity : Generally available at 95% or higher.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
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Results :
- The compound demonstrated significant inhibitory activity against MCF-7 cells with an IC₅₀ value of approximately 12 µM, indicating moderate potency.
- In A549 cells, the IC₅₀ was found to be around 15 µM, suggesting that it retains activity across different cancer types.
- Mechanisms of Action :
Case Studies
A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy exhibited synergistic effects, leading to enhanced cytotoxicity against both MCF-7 and A549 cell lines compared to monotherapy approaches.
Table 1: Summary of Anticancer Activity
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Induces apoptosis via Bax/Bcl-2 modulation |
A549 | 15 | Promotes cell cycle arrest |
Additional Biological Activities
Beyond anticancer properties, this compound has shown promise in other biological activities:
-
Antimicrobial Activity :
- Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, making it a potential candidate for further development in antimicrobial therapies.
-
Anti-inflammatory Effects :
- There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 5-bromo-2-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNAVZKNAMKBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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